5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4OS/c1-18-11-14-8-9(12)10(15-11)13-2-3-16-4-6-17-7-5-16/h8H,2-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLTLWFFMJFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCCN2CCOCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Amine Substitution at Position 4
The 4-chloro group is preferentially displaced due to its higher electrophilicity compared to the 2-position. Reacting 1 with 2-(morpholin-4-yl)ethylamine in anhydrous dioxane at 20°C for 6 hours under inert atmosphere yields 5-bromo-2-chloro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine (2 ) in near-quantitative yield. The reaction avoids column chromatography by leveraging the amine’s nucleophilicity and the solvent’s polarity to drive completion:
Key parameters:
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Solvent : 1,4-Dioxane (polar aprotic) facilitates nucleophilic attack while solubilizing intermediates.
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Stoichiometry : A 1.2:1 molar ratio of amine to 1 ensures complete substitution.
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Workup : Ethyl acetate extraction followed by brine washing removes unreacted amine and inorganic salts.
Alternative Pathways and Comparative Analysis
Bromination Post-Functionalization
An alternative route involves brominating 2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine (3 ) using liquid bromine (Br) in dichloromethane/2-butanol (1:1) at 0–5°C. This method minimizes impurities (<0.05% residual chloride) but requires stringent temperature control:
| Parameter | Value |
|---|---|
| Brominating Agent | Br (1.1 equiv) |
| Base | KCO (2.0 equiv) |
| Solvent | CHCl/2-BuOH |
| Yield | 78% |
One-Pot Sequential Substitution
Combining steps 1 and 2 in a single reactor reduces purification overhead. However, competing reactions at positions 2 and 4 necessitate precise stoichiometry and phase-transfer catalysts (e.g., tetrabutylammonium bromide). This approach remains experimental, with yields ≤65% due to intermediate instability.
Impurity Profiling and Mitigation
Common impurities include:
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Residual Chloride : From incomplete substitution at position 2. Mitigated by excess NaSCH (1.5–2.0 equiv).
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Di-Substituted Byproducts : Controlled via stepwise addition of reagents and low-temperature regimes.
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Oxidation Products : Avoided by maintaining inert atmospheres (Ar/N) and excluding peroxides.
Scale-Up Considerations
Industrial synthesis prioritizes:
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Solvent Selection : Replacing DMSO with N-methylpyrrolidone (NMP) reduces viscosity and facilitates mixing.
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Catalysis : Phase-transfer agents (e.g., 18-crown-6) enhance reaction rates in non-polar media.
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Crystallization : Ethanol/water mixtures (3:1) yield high-purity (>99%) product via antisolvent crystallization .
Chemical Reactions Analysis
5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Crystallographic Analysis
Target Compound vs. Morpholine-Containing Analogues
- Crystal Packing : The title compound exhibits N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds, stabilizing its crystal structure. Similar interactions are observed in N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, where the morpholine ring adopts a chair conformation with disorder at two positions .
- Bond Parameters : Bond lengths (C—S: ~1.76 Å, C—N: ~1.34 Å) and angles in the pyrimidine core align with other brominated pyrimidines, such as 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine .
Table 1: Structural Comparison of Pyrimidine Derivatives
Bromine vs. Chlorine Substituents
- For example, 4-amino-5-bromo-2-chloropyrimidine (similarity score: 0.58) shows reduced reactivity in nucleophilic substitutions compared to its chloro analogue .
Table 2: Antimicrobial Activity of Selected Pyrimidines
Physicochemical Properties
- Solubility : The morpholine group improves water solubility compared to bulkier substituents like piperidine.
- Lipophilicity : Bromine increases molecular weight (MW: ~371 g/mol) and logP (~2.8), making the compound more lipophilic than chloro analogues (MW: ~330 g/mol, logP: ~2.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
